2-(Morpholin-4-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-4-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of a pyrimidine derivative with a morpholine derivative under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(Morpholin-4-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Morpholino)acetic acid: Shares the morpholine moiety but differs in the core structure.
5-amino-2-methylsulfanyl-4-pyrimidine-6-carboxylic acid: Similar pyrimidine core but with different substituents.
Uniqueness
2-(Morpholin-4-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14N4O5 |
---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
2-morpholin-4-yl-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H14N4O5/c17-7-5-6(11(19)20)8-9(13-7)14-12(15-10(8)18)16-1-3-21-4-2-16/h6H,1-5H2,(H,19,20)(H2,13,14,15,17,18) |
InChI Key |
IJOVGHIIMNSTDU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C(CC(=O)N3)C(=O)O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.